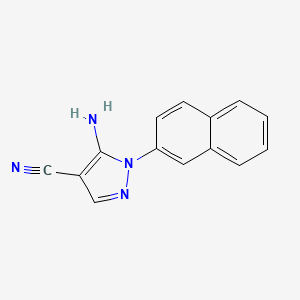

![molecular formula C25H34N4O4S B5556999 1-[(4-甲氧基苯基)磺酰基]-N-[4-(4-甲基-1-哌嗪基)苄基]-3-哌啶甲酰胺](/img/structure/B5556999.png)

1-[(4-甲氧基苯基)磺酰基]-N-[4-(4-甲基-1-哌嗪基)苄基]-3-哌啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to "1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide" often involves multiple steps, including the coupling of specific aromatic sulfonyl chlorides with piperidine under controlled conditions, followed by substitution reactions to introduce various substituents. For instance, a series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized through a sequence of reactions involving coupling and substitution under dynamic pH control in aqueous media (Khalid et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is often determined using techniques like X-ray crystallography. For example, novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been synthesized, and their structures were confirmed by single-crystal X-ray diffraction studies. These studies provide detailed insights into the molecular conformation, bond lengths, angles, and overall geometry of the compound (Kumara et al., 2017).

Chemical Reactions and Properties

Compounds with the piperidine and sulfonyl functional groups can undergo a variety of chemical reactions, including nucleophilic substitution, acylation, and sulfonation. The reactivity is often influenced by the presence of electron-donating or withdrawing groups on the aromatic rings, which can affect the electron density and thus the reactivity of the molecule. For example, the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens have been studied, demonstrating the potential for diverse chemical reactivity and biological activity (Vinaya et al., 2009).

科学研究应用

胃肠动力增强

Sonda 等人 (2004) 的一项研究探索了苯甲酰胺衍生物,它与 1-[(4-甲氧基苯基)磺酰基]-N-[4-(4-甲基-1-哌嗪基)苄基]-3-哌啶甲酰胺密切相关,作为选择性的血清素 4 受体激动剂。这些化合物(包括一个名为 Y-36912 的化合物)在加速胃排空和增加排便频率方面显示出前景,可能作为对上、下胃肠道均有效的全新促动力剂 (Sonda 等人,2004)。

血清素 5-HT7 受体拮抗剂

Yoon 等人 (2008) 合成了与 1-[(4-甲氧基苯基)磺酰基]-N-[4-(4-甲基-1-哌嗪基)苄基]-3-哌啶甲酰胺相似的化合物,并对其进行了评估,作为 5-HT7 受体拮抗剂。这些化合物显示的 IC50 值在 12-580nM 范围内,显示出选择性拮抗 5-HT7 受体的潜力 (Yoon 等人,2008)。

抗抑郁药代谢

Hvenegaard 等人 (2012) 研究了一种新型抗抑郁药 Lu AA21004 的代谢,该抗抑郁药与所讨论的化合物具有结构相似性。该研究确定了参与该化合物氧化代谢的细胞色素 P450 和其他酶,从而深入了解了其生物转化途径和潜在的药代动力学特性 (Hvenegaard 等人,2012)。

细胞色素 P450 参与代谢

Grell 等人 (1998) 对降血糖苯甲酸衍生物(包括与 1-[(4-甲氧基苯基)磺酰基]-N-[4-(4-甲基-1-哌嗪基)苄基]-3-哌啶甲酰胺结构类似的化合物)的另一项研究探索了构效关系,并确定了细胞色素 P450 系统在其代谢中的重要性。这项研究有助于了解此类化合物的药代动力学行为 (Grell 等人,1998)。

属性

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O4S/c1-27-14-16-28(17-15-27)22-7-5-20(6-8-22)18-26-25(30)21-4-3-13-29(19-21)34(31,32)24-11-9-23(33-2)10-12-24/h5-12,21H,3-4,13-19H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQXYLWGZISRBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5556916.png)

![4-[(ethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5556930.png)

![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide](/img/structure/B5556940.png)

![N'-ethyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5556949.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5556973.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5556985.png)

![(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556990.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5556997.png)

![N-[1-(ethylsulfonyl)azepan-3-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5557004.png)

![2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5557028.png)